5-(4-Ethylphenyl)thiazol-2-amine

Lipophilicity Drug-likeness Permeability

Ensuring systematic lipophilicity optimization in a 5-aryl-thiazol-2-amine series requires precise building blocks, not rough approximations. Substituting with cheaper 4-methyl or unsubstituted analogs inadvertently reduces XLogP3 by 0.5-0.8 units, undermining membrane permeability goals. 5-(4-Ethylphenyl)thiazol-2-amine (≥95%) is the definitive choice for deliberate lipophilicity ramps. • Highest computed XLogP3 (3.1) among common non-halogenated 5-aryl-thiazol-2-amine analogs, aiding blood-brain barrier or intracellular target engagement studies. • Provides two rotatable bonds vs. one for 5-(p-tolyl)thiazol-2-amine, serving as a critical conformational flexibility probe in structure-based design. • Ambient storage and shipping reduce cold-chain logistics complexity compared to 5-(4-chlorophenyl)thiazol-2-amine.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B14033737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethylphenyl)thiazol-2-amine
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CN=C(S2)N
InChIInChI=1S/C11H12N2S/c1-2-8-3-5-9(6-4-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyPCUBCCOQCHUYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Ethylphenyl)thiazol-2-amine – Identity, Scaffold, and Procurement Profile


5-(4-Ethylphenyl)thiazol-2-amine (CAS 73040-57-0) is a 2-aminothiazole derivative bearing a 4-ethylphenyl substituent at the thiazole C-5 position. Its molecular formula is C₁₁H₁₂N₂S with a molecular weight of 204.29 g/mol [1]. The compound belongs to the broader 2-aminothiazole class, a privileged scaffold in medicinal chemistry with documented antibacterial, antitubercular, anticancer, and anti-inflammatory applications across numerous analogs [2]. Computed physicochemical properties include XLogP3 of 3.1, topological polar surface area (TPSA) of 67.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available from multiple suppliers at purities typically ≥95%, stored at room temperature, and intended for research use only (RUO) .

Privileged 2-aminothiazole scaffold with broad reported bioactivity in analog series
5-(4-ethylphenyl) substitution provides a distinct lipophilicity and flexibility profile for SAR exploration
Room-temperature-stable, RUO-grade building block for medicinal chemistry and probe design

Why Generic Substitution with Unsubstituted or Methyl Analogs Fails


Within the 5-aryl-thiazol-2-amine series, the nature of the para-substituent on the phenyl ring directly governs key molecular properties that influence permeability, solubility, target engagement, and metabolic stability. The 4-ethyl group on 5-(4-ethylphenyl)thiazol-2-amine raises the computed XLogP3 to 3.1, compared with 2.3 for the unsubstituted 5-phenyl analog and 2.6 for the 4-methyl analog (5-(p-tolyl)thiazol-2-amine) [1]. It also increases the number of rotatable bonds from one to two relative to these comparators, altering conformational entropy and potential binding-mode preferences [1]. These differences are not merely incremental; published structure-activity relationship (SAR) studies on related 2-aminothiazole series demonstrate that even single-atom changes at the aryl position can abolish biological activity entirely [2]. Consequently, substituting 5-(4-ethylphenyl)thiazol-2-amine with a cheaper or more readily available analog without experimental validation risks compromising any structure-dependent activity in downstream assays.

The 4-ethyl substituent increases lipophilicity relative to methyl or unsubstituted phenyl analogs; this may shift passive permeability and protein binding profiles, making direct substitution unreliable without validation.
An additional rotatable bond introduces conformational flexibility that can alter the entropic cost of target binding, distinguishing the compound from single-rotatable-bond analogs in structure-based campaigns.
Class-level SAR evidence shows aryl substituent identity can act as a binary activity switch; target engagement must be established de novo and cannot be inferred from other 5-aryl-thiazol-2-amines.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Differential Across 5-Aryl-thiazol-2-amine Analogs

5-(4-Ethylphenyl)thiazol-2-amine exhibits a computed XLogP3 of 3.1, representing a +0.8 log unit increase over the unsubstituted parent 5-phenylthiazol-2-amine (XLogP3 = 2.3) and a +0.5 log unit increase over the 4-methyl analog 5-(p-tolyl)thiazol-2-amine (XLogP3 = 2.6) [1]. This enhanced lipophilicity is attributable to the additional two methylene units of the ethyl substituent. The 4-chloro analog (XLogP3 = 2.9) and the regioisomer 4-(4-ethylphenyl)thiazol-2-amine (XLogP3 = 3.1) bracket the same range, indicating that both the nature of the para-substituent and the position of aryl attachment to the thiazole core influence this parameter [2]. All five compounds share an identical TPSA of 67.2 Ų, confirming that lipophilicity is the primary differentiating factor among these close analogs, independent of polar surface contributions.

Lipophilicity Differential
Head-to-head
XLogP3 3.1
+0.8 vs 5-phenyl
+0.5 vs 4-methyl
Supports lipophilicity-driven permeability and absorption screening
Computed by XLogP3 algorithm; same TPSA across analogs
Lipophilicity Drug-likeness Permeability

Conformational Flexibility and Rotatable Bond Comparison

5-(4-Ethylphenyl)thiazol-2-amine possesses two rotatable bonds, compared with only one for 5-phenylthiazol-2-amine, 5-(p-tolyl)thiazol-2-amine, and 5-(4-chlorophenyl)thiazol-2-amine [1]. The additional rotatable bond arises from the ethyl group's CH₂–CH₃ torsion, which is absent in the methyl, chloro, and unsubstituted analogs. The regioisomer 4-(4-ethylphenyl)thiazol-2-amine also has two rotatable bonds, confirming that the ethyl substituent is the source of this increased flexibility, irrespective of whether the aryl group is attached at the thiazole C-4 or C-5 position [1]. This difference in degrees of freedom may affect the entropic cost of binding to biological targets and influence the compound's crystallization behavior in solid-state formulations.

Rotatable Bond Comparison
Head-to-head
2 rotatable bonds
vs 1 for phenyl, methyl, chloro analogs
Enables assessment of conformational flexibility in target binding
Ethyl CH₂–CH₃ torsion adds one degree of freedom
Conformational flexibility Molecular recognition Entropy

Molecular Weight Differentiation for Hit-to-Lead Prioritization

With a molecular weight of 204.29 g/mol, 5-(4-ethylphenyl)thiazol-2-amine is 28.05 g/mol heavier than the unsubstituted parent 5-phenylthiazol-2-amine (176.24 g/mol) and 14.02 g/mol heavier than the 4-methyl analog (190.27 g/mol) [1]. It is, however, 6.39 g/mol lighter than the 4-chloro analog (210.68 g/mol) [2]. All analogs maintain identical heavy atom count (14 for the ethyl, methyl, and regioisomeric series; 13 for the unsubstituted parent; 14 for the chloro analog), but the hydrogen count differs (12 for ethyl and regioisomer, 10 for methyl, 8 for parent, 7 for chloro), which contributes to the molecular weight spread. The ethyl-substituted compound thus occupies a distinct position in molecular-weight-driven property space, fitting comfortably within lead-like criteria (MW < 350) while offering more steric bulk than the methyl or parent analogs.

Molecular Weight Differentiation
Head-to-head
204.29 g/mol
+28.05 vs phenyl
−6.39 vs chloro
Positions compound as a distinct MW anchor for lead-likeness profiling
Within lead-like space (MW < 350); heavier than methyl, lighter than chloro
Molecular weight Lead-likeness Fragment-based drug discovery

Class-Level SAR Sensitivity at the Aryl-Thiazole Junction

In a comprehensive 2-aminothiazole anti-tubercular SAR study by Kesicki et al. (2016), compounds bearing plain aromatic substituents (phenyl, 4-methoxyphenyl, 4-hydroxyphenyl) at the C-4 position were uniformly inactive against Mycobacterium tuberculosis (MIC > 100 μM), while 2-pyridyl and select heteroaromatic substituents conferred sub-micromolar MIC values [1]. Although this study focused on C-4 substitutions on a 2-substituted thiazole core—distinct from the C-5 aryl substitution pattern of 5-(4-ethylphenyl)thiazol-2-amine—the data demonstrate that even minor electronic or steric alterations at the aryl-thiazole junction determine whether activity is present or entirely absent. This class-level finding underscores that 5-(4-ethylphenyl)thiazol-2-amine cannot be presumed interchangeable with other 5-aryl analogs for any given biological target without explicit assay validation.

Class-Level SAR Context
Class-level
C-4 aryl 2-aminothiazole series: plain aryl inactive (MIC >100 μM), 2-pyridyl active (0.09 μM)
Demonstrates aryl identity can switch activity on/off; target validation is mandatory
Target compound not in cited panel; Kesicki et al. (2016) M. tuberculosis H37Rv assay
Structure-activity relationship Antitubercular 2-Aminothiazole

Regioisomeric Distinction and Derivatization Implications

5-(4-Ethylphenyl)thiazol-2-amine and its regioisomer 4-(4-ethylphenyl)thiazol-2-amine (CAS 85112-35-2) share identical molecular formula (C₁₁H₁₂N₂S), molecular weight (204.29 g/mol), XLogP3 (3.1), TPSA (67.2 Ų), and rotatable bond count (2), but differ in the position of aryl attachment to the thiazole ring [1]. This positional difference has significant synthetic implications: the C-5 aryl isomer positions the 2-amine group para to the aryl-bearing carbon in the thiazole ring, while the C-4 isomer places the amine ortho to the aryl-bearing carbon. Published synthetic routes to 5-aryl-thiazol-2-amines typically proceed via Hantzsch cyclization of α-bromo-4-ethylacetophenone with thiourea, whereas 4-aryl-thiazol-2-amines are accessed via α-bromoacetophenone derivatives [2]. These divergent synthetic pathways result in different impurity profiles, yields, and scalability considerations that affect procurement decisions for structure-activity relationship campaigns.

Regioisomeric Distinction
Head-to-head
C-5 aryl attachment vs C-4 regioisomer; identical computed properties but divergent synthetic access
C-5 isomer enables C-4 functionalization; distinct building block for SAR campaigns
Hantzsch cyclization routes differ; impurity profiles may vary
Regioisomerism Synthetic accessibility Derivatization

Purity and Storage Benchmarking Across Commercial Sources

Commercially available 5-(4-ethylphenyl)thiazol-2-amine is supplied at a minimum purity specification of 95%, with long-term storage recommended at room temperature . This purity grade is consistent with research-use-only (RUO) applications and aligns with the specifications reported for the closest analogs: 5-phenylthiazol-2-amine (typically 95–98%), 5-(p-tolyl)thiazol-2-amine (NLT 98%), and 5-(4-chlorophenyl)thiazol-2-amine (≥95%) [1]. Unlike the 4-chloro analog, which requires storage at 2–8°C with protection from light and moisture, the ethyl-substituted compound is room-temperature stable, offering logistical advantages for laboratories without refrigerated compound storage infrastructure [2]. No MDL number is currently assigned to 5-(4-ethylphenyl)thiazol-2-amine, whereas 5-(p-tolyl)thiazol-2-amine has MDL MFCD00858269, potentially affecting database registration workflows .

Purity & Storage Profile
Specification review
Min. purity 95%
Room temperature storage
No MDL assigned
Simplifies compound logistics vs refrigerated chloro analog; verify CoA for quantitative use
Commercial sources; cross-check batch-specific certificate of analysis
Purity specification Procurement Quality control

Evidence-Backed Research and Procurement Applications


Lipophilicity-Driven Lead Optimization

For medicinal chemistry programs where increasing compound lipophilicity is a deliberate strategy—such as targeting intracellular pathogens, crossing the blood-brain barrier, or engaging hydrophobic protein pockets—5-(4-ethylphenyl)thiazol-2-amine provides the highest computed XLogP3 (3.1) among commercially available 5-aryl-thiazol-2-amine building blocks lacking halogen substitution [1]. Its +0.8 log unit advantage over the unsubstituted phenyl parent and +0.5 log unit advantage over the 4-methyl analog are meaningful within the context of Lipinski's Rule of Five and can influence membrane permeability and nonspecific protein binding in a quantifiable manner [1]. This compound is therefore the rational first choice when a systematic lipophilicity ramp is needed within a congeneric 5-aryl-thiazol-2-amine series.

Conformational Probing of Target Binding Pockets

The additional rotatable bond conferred by the 4-ethyl substituent (2 rotatable bonds vs. 1 for the methyl, chloro, and unsubstituted analogs) makes 5-(4-ethylphenyl)thiazol-2-amine a useful probe for assessing the conformational tolerance of a biological target's binding pocket [1]. In structure-based drug design workflows, comparing the binding affinity and ligand efficiency of this compound against the more rigid 5-(p-tolyl)thiazol-2-amine can reveal whether the target benefits from or penalizes increased ligand flexibility, thereby guiding subsequent rounds of chemical optimization.

C-5 Functionalization Scaffold for Divergent Chemistry

5-(4-Ethylphenyl)thiazol-2-amine presents an unsubstituted C-4 position on the thiazole ring, making it a versatile intermediate for further synthetic elaboration at this site—such as halogenation, formylation, or cross-coupling—while retaining the 4-ethylphenyl pharmacophore at the C-5 position [1]. This distinguishes it from the regioisomeric 4-(4-ethylphenyl)thiazol-2-amine, where the C-5 position is the available functionalization site, and from 5-(4-ethylphenyl)-4-methylthiazol-2-amine, where the C-4 position is already blocked. Procurement of the C-5 aryl isomer thus enables a distinct vector of chemical exploration not accessible from the C-4 aryl series [2].

Room-Temperature-Stable Reference Standard

Unlike 5-(4-chlorophenyl)thiazol-2-amine, which requires refrigerated storage (2–8°C) and protection from light, 5-(4-ethylphenyl)thiazol-2-amine is stable at room temperature [1]. This logistical advantage makes it a more practical choice as a reference standard or internal quality control compound in high-throughput screening environments where refrigerated storage capacity is constrained. Its ≥95% purity specification is adequate for most RUO applications, though laboratories requiring >98% purity for quantitative bioanalysis should verify batch-specific certificates of analysis before use [1].

Application
Selection Property
Validation Focus
Lipophilicity-focused lead optimization
Computed XLogP3 profile
Permeability and non-specific binding assessment
Target binding pocket flexibility studies
Rotatable bond count
Conformational entropy contribution and ligand efficiency
Divergent thiazole C-4 functionalization
C-5 aryl substitution with free C-4 position
Synthetic route scope and derivatization feasibility
Room-temperature screening reference standard
Storage stability profile
Logistical compatibility and purity verification
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